molecular formula C5H8O3 B12309125 (+/-)-Tetrahydro-2-furoic-d7 acid

(+/-)-Tetrahydro-2-furoic-d7 acid

Cat. No.: B12309125
M. Wt: 123.16 g/mol
InChI Key: UJJLJRQIPMGXEZ-VNEWRNQKSA-N
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Description

(+/-)-Tetrahydro-2-furoic-d7 acid is a deuterated derivative of tetrahydro-2-furoic acid. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. The deuterium labeling is often used in scientific research to trace the metabolic pathways and to study the reaction mechanisms of various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-Tetrahydro-2-furoic-d7 acid typically involves the deuteration of tetrahydro-2-furoic acid. One common method is the catalytic hydrogenation of 2-furoic acid in the presence of deuterium gas. The reaction is carried out under high pressure and temperature conditions, using a catalyst such as palladium on carbon. The deuterium atoms replace the hydrogen atoms in the furan ring, resulting in the formation of the deuterated compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to ensure high yield and purity of the product. The deuterium gas used in the reaction is often recycled to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(+/-)-Tetrahydro-2-furoic-d7 acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form deuterated furan derivatives.

    Reduction: Reduction reactions can convert the compound into deuterated alcohols.

    Substitution: The deuterium atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of deuterium atoms.

Major Products Formed

The major products formed from these reactions include deuterated alcohols, ketones, and other furan derivatives. These products are valuable in various research applications due to their unique isotopic labeling.

Scientific Research Applications

(+/-)-Tetrahydro-2-furoic-d7 acid has a wide range of applications in scientific research:

    Chemistry: It is used as a tracer in studying reaction mechanisms and metabolic pathways.

    Biology: The compound is used in isotope labeling studies to understand biological processes.

    Medicine: Deuterated compounds are explored for their potential therapeutic benefits, including improved metabolic stability and reduced toxicity.

    Industry: The compound is used in the development of new materials and chemical processes, particularly in the field of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (+/-)-Tetrahydro-2-furoic-d7 acid involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions, known as the kinetic isotope effect. This effect is utilized in studying the reaction mechanisms and in developing drugs with improved pharmacokinetic properties. The compound can also interact with enzymes and other proteins, providing insights into their function and regulation.

Comparison with Similar Compounds

(+/-)-Tetrahydro-2-furoic-d7 acid can be compared with other deuterated and non-deuterated furan derivatives:

    Tetrahydro-2-furoic acid: The non-deuterated version of the compound, which lacks the isotopic labeling.

    Deuterated furan derivatives: Other compounds with deuterium atoms in the furan ring, such as deuterated furfural and deuterated furfuryl alcohol.

The uniqueness of this compound lies in its specific isotopic labeling, which provides distinct advantages in research applications, including enhanced stability and reduced metabolic degradation.

Properties

Molecular Formula

C5H8O3

Molecular Weight

123.16 g/mol

IUPAC Name

2,3,3,4,4,5,5-heptadeuteriooxolane-2-carboxylic acid

InChI

InChI=1S/C5H8O3/c6-5(7)4-2-1-3-8-4/h4H,1-3H2,(H,6,7)/i1D2,2D2,3D2,4D

InChI Key

UJJLJRQIPMGXEZ-VNEWRNQKSA-N

Isomeric SMILES

[2H]C1(C(C(OC1([2H])[2H])([2H])C(=O)O)([2H])[2H])[2H]

Canonical SMILES

C1CC(OC1)C(=O)O

Origin of Product

United States

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